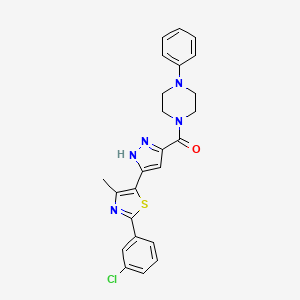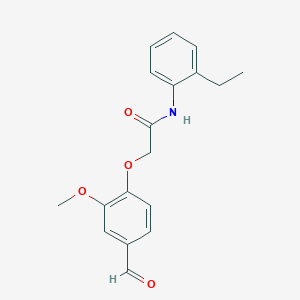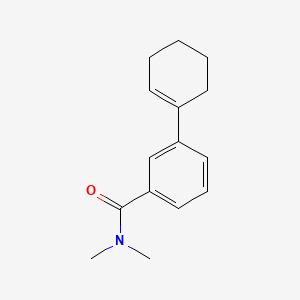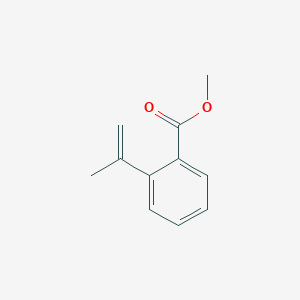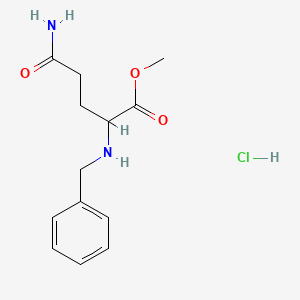
Methyl benzyl-l-glutaminate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl is a chemical compound with a complex structure that includes a benzylamino group, a carbamoyl group, and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with benzylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzylamino group or the ester moiety.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamine derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzylamino compounds.
科学研究应用
Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other benzylamino derivatives and carbamoyl-containing esters. Examples are:
- Methyl (2S)-2-(phenylamino)-4-carbamoylbutanoate
- Ethyl (2S)-2-(benzylamino)-4-carbamoylbutanoate
Uniqueness
Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
methyl 5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJASGUIWUFZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
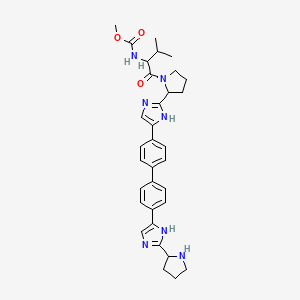
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
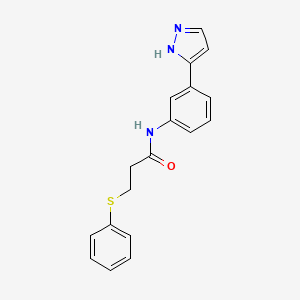
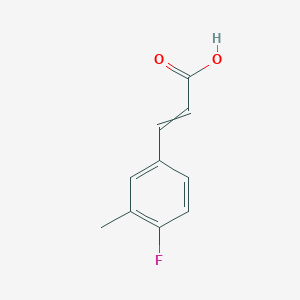
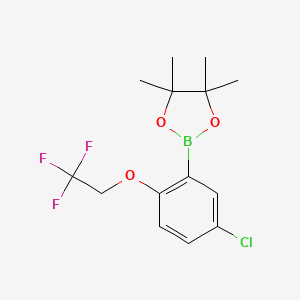
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
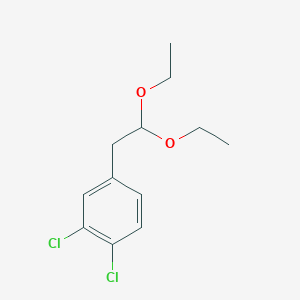
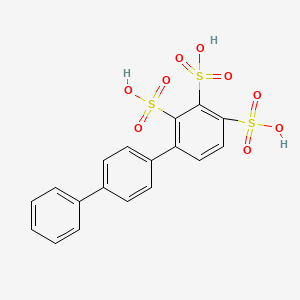
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
